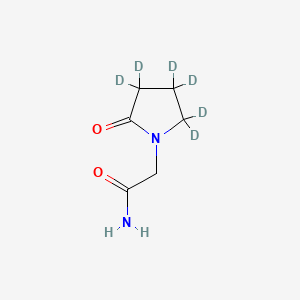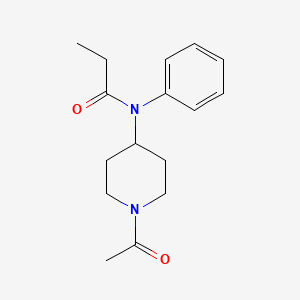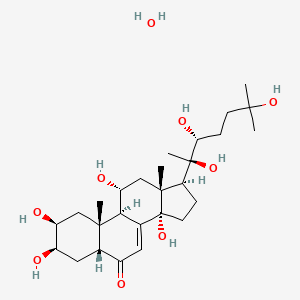
Turkesterone (hydrate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Turkesterone (hydrate) is a naturally occurring phytoecdysteroid found in various plant species, including Ajuga turkestanica, Rhaponticum carthamoides, and Vitex species . Phytoecdysteroids are a class of compounds that mimic the action of ecdysteroids, which are steroid hormones in arthropods. These compounds play a crucial role in regulating growth, development, and molting in insects . Turkesterone has gained attention for its potential anabolic properties, which may promote muscle growth and improve body composition .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of turkesterone involves several steps, including the extraction of the compound from plant sources and subsequent purification. One common method involves the use of high-performance liquid chromatography (HPLC) to isolate and purify turkesterone from plant extracts . The reaction conditions typically involve reversed-phase chromatography and gradient elution to achieve superior separation of phytoecdysteroids .
Industrial Production Methods: Industrial production of turkesterone often relies on the extraction from plants such as Ajuga turkestanica. The process involves harvesting the plant material, drying, and grinding it into a fine powder. The powdered plant material is then subjected to solvent extraction, followed by purification using chromatographic techniques . This method ensures the production of high-purity turkesterone suitable for use in dietary supplements and research applications.
Chemical Reactions Analysis
Types of Reactions: Turkesterone undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the regioselective synthesis of turkesterone 11α-acyl derivatives, which involves the acylation of the 11α-hydroxyl group . This reaction is significant for exploring the biological activity of turkesterone derivatives.
Common Reagents and Conditions: Common reagents used in the synthesis of turkesterone derivatives include phenylboronic acid and acyl chlorides. The reaction conditions often involve stirring the reaction mixture at room temperature, followed by purification using solid-phase extraction (SPE) cartridges and drying under nitrogen .
Major Products Formed: The major products formed from the chemical reactions of turkesterone include various acyl derivatives, which retain significant biological activity relative to the parent compound . These derivatives are useful for studying the interaction of turkesterone with ecdysteroid receptors and other molecular targets.
Scientific Research Applications
Turkesterone has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, turkesterone is studied for its potential as a natural anabolic agent that can enhance protein synthesis and muscle growth . In biology, it is used to investigate the regulatory roles of ecdysteroids in insect development and molting . In medicine, turkesterone is explored for its potential benefits in improving body composition, reducing stress, and enhancing physical performance . Additionally, turkesterone is used in the dietary supplement industry for its adaptogenic and tonifying properties .
Mechanism of Action
Turkesterone exerts its effects by binding to ecdysteroid receptors, which are part of the nuclear receptor superfamily . These receptors regulate gene expression in a tissue- and development-specific manner. In insects, turkesterone regulates molting and metamorphosis by interacting with the ecdysteroid receptor complex, which consists of the ecdysteroid receptor (EcR) protein and the Ultraspiracle (Usp) protein . In mammals, turkesterone may stimulate the release of luteinizing hormone, which in turn promotes the production of testosterone . Additionally, turkesterone has been shown to reduce myostatin gene expression and increase circulating levels of insulin-like growth factor 1 (IGF-1), contributing to its anabolic effects .
Comparison with Similar Compounds
Turkesterone is often compared with other phytoecdysteroids, such as ecdysterone (20-hydroxyecdysone). Both compounds are found in plants and have similar anabolic properties . turkesterone is considered to be more potent in promoting muscle growth and enhancing physical performance . Other similar compounds include ecdysone and 2-deoxyecdysone, which also belong to the ecdysteroid family and share similar biological activities . The uniqueness of turkesterone lies in its higher affinity for ecdysteroid receptors and its ability to produce significant anabolic effects without the adverse side effects associated with synthetic anabolic steroids .
Properties
Molecular Formula |
C27H46O9 |
|---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
(2S,3R,5R,9R,10R,11R,13R,14S,17S)-2,3,11,14-tetrahydroxy-10,13-dimethyl-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one;hydrate |
InChI |
InChI=1S/C27H44O8.H2O/c1-23(2,33)8-7-21(32)26(5,34)20-6-9-27(35)15-11-16(28)14-10-17(29)18(30)12-24(14,3)22(15)19(31)13-25(20,27)4;/h11,14,17-22,29-35H,6-10,12-13H2,1-5H3;1H2/t14-,17+,18-,19+,20-,21+,22+,24-,25+,26+,27+;/m0./s1 |
InChI Key |
KPDDBZPCPQHPNZ-ZSNHUFKWSA-N |
Isomeric SMILES |
C[C@]12C[C@H]([C@H]3C(=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)[C@@]1(CC[C@@H]2[C@](C)([C@@H](CCC(C)(C)O)O)O)O)O.O |
Canonical SMILES |
CC12CC(C3C(=CC(=O)C4C3(CC(C(C4)O)O)C)C1(CCC2C(C)(C(CCC(C)(C)O)O)O)O)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


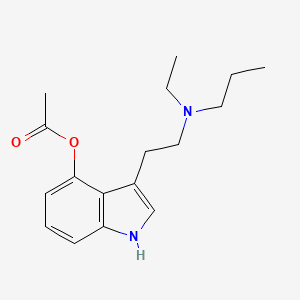
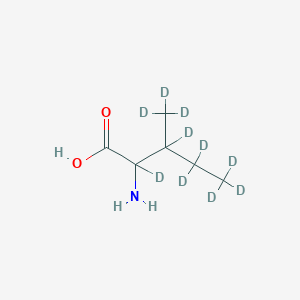

![[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2R)-5,5,5-trideuterio-2-formamido-4-methylpentanoate](/img/structure/B10823268.png)
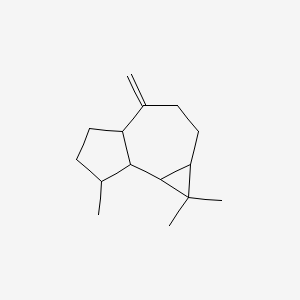
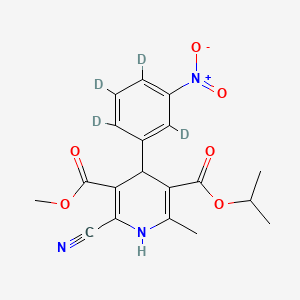
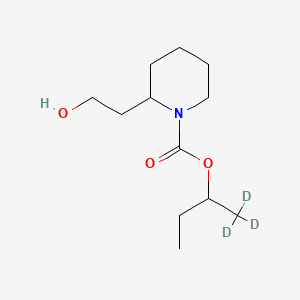
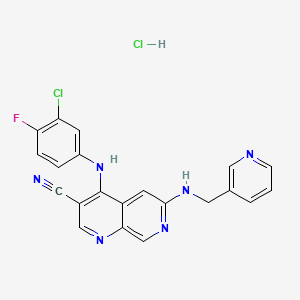
![[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] 5,5,5-trideuterio-2-formamido-4-methylpentanoate](/img/structure/B10823302.png)
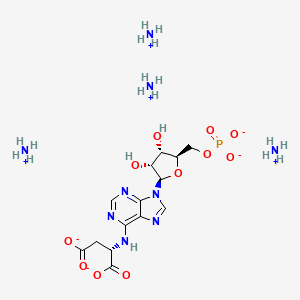
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate](/img/structure/B10823313.png)

